N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

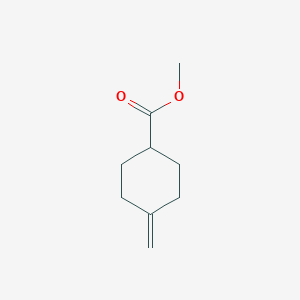

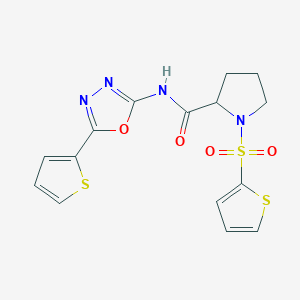

The compound “N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a phenylisoxazole group, a methylsulfonamido group, and a cyclopropanecarboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The phenylisoxazole group would likely contribute to the compound’s aromaticity, while the methylsulfonamido and cyclopropanecarboxamide groups could influence its polarity and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The phenylisoxazole group might undergo electrophilic aromatic substitution reactions, while the methylsulfonamido and cyclopropanecarboxamide groups could participate in various nucleophilic and electrophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the phenylisoxazole, methylsulfonamido, and cyclopropanecarboxamide groups could affect these properties .科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, specifically using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This method supports full structure characterization of metabolites, providing analytical standards for monitoring and quantifying drug metabolites in clinical investigations (Zmijewski et al., 2006).

Electrophysiological Activity

Compounds structurally related to N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro cardiac electrophysiological assays, indicating potential for developing selective class III agents for treating arrhythmias (Morgan et al., 1990).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been explored for their aldose reductase inhibitory activity, with implications for managing diabetic complications. The introduction of specific functional groups has resulted in compounds with potent inhibitory profiles, also exhibiting antioxidant activity (Alexiou & Demopoulos, 2010).

Synthesis and Transformation of Cyclic Sulfoximines

Cyclic sulfoximines have been synthesized through a stereoselective [3+2] cycloaddition, facilitated by a removable PhSO₂CF₂ group. This methodology underscores the utility of sulfonamide groups in organic synthesis, leading to potential applications in drug development and chemical biology (Ye et al., 2014).

Antimalarial and COVID-19 Drug Research

Sulfonamide compounds have been investigated for their antimalarial activity and potential utility as COVID-19 therapeutics. Theoretical calculations and molecular docking studies suggest that these compounds may interact with viral proteins, offering a basis for developing new treatments (Fahim & Ismael, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-28(25,26)23-16-9-5-8-15(12-16)21-19(24)20(10-11-20)18-13-17(27-22-18)14-6-3-2-4-7-14/h2-9,12-13,23H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUIRRQACOSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)

![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)

![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)